methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 6-methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Various imidazole derivatives
Uniqueness
Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is unique due to its specific structure, which combines an oxazole ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds characterized by its unique oxazolo-pyridine ring structure. The molecular formula is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. Its structural features contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as a selective inhibitor of certain enzymes involved in metabolic pathways. This is critical for developing treatments for diseases where enzyme dysregulation is a factor.
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems and offering therapeutic benefits in neuropsychiatric disorders.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through the following mechanisms:
- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : Studies have reported that it can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Neuroprotective Effects
The compound may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how it affects neuronal survival and function.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Apoptosis induction |
MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding the compound's safety profile and efficacy:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound led to significant tumor size reduction compared to control groups.
- Neuroprotective Effects : Animal studies indicate that the compound may reduce neuronal loss in models of neurodegeneration.
Properties
Molecular Formula |
C14H17N3O4 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H17N3O4/c1-7(2)10-5-9(13(19)15-6-11(18)20-4)12-8(3)17-21-14(12)16-10/h5,7H,6H2,1-4H3,(H,15,19) |
InChI Key |
MYQCKUODCYOBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.